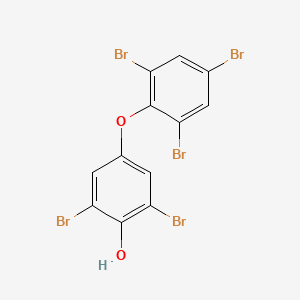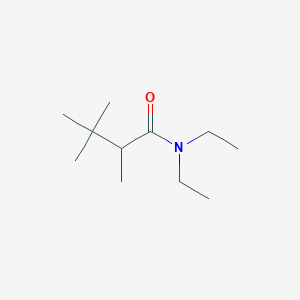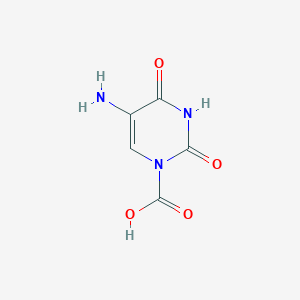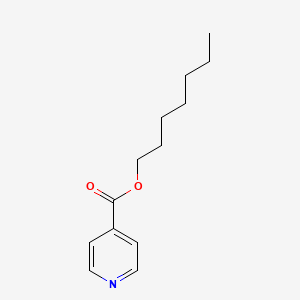
4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol can be synthesized through several methods. One common approach involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones. This reaction typically requires acidic or basic conditions to facilitate the formation of the benzoxazine ring . Another method involves the use of transition metal catalysis, microwave assistance, or solid-state processes to achieve ring closure reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens or alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted benzoxazines .
Wissenschaftliche Forschungsanwendungen
4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their catalytic activity. The compound may also interact with cellular membranes, leading to changes in membrane permeability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: This compound is similar in structure but contains a glucoside moiety.
Efavirenz: A benzoxazine derivative used as an antiviral drug.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds are isosteres of benzoxazines and have been studied for their biological activities.
Uniqueness
4-(1,4-Dihydro-2H-3,1-benzoxazin-2-yl)phenol is unique due to its specific structural features and the presence of a phenolic group, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
90284-42-7 |
|---|---|
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
4-(2,4-dihydro-1H-3,1-benzoxazin-2-yl)phenol |
InChI |
InChI=1S/C14H13NO2/c16-12-7-5-10(6-8-12)14-15-13-4-2-1-3-11(13)9-17-14/h1-8,14-16H,9H2 |
InChI-Schlüssel |
GTJLEBKPLMYHNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2NC(O1)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methoxyphenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14347884.png)
![2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14347887.png)



![3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate](/img/structure/B14347904.png)







![[1-Amino-3-(4-nitrophenyl)propylidene]carbamate](/img/structure/B14347961.png)
